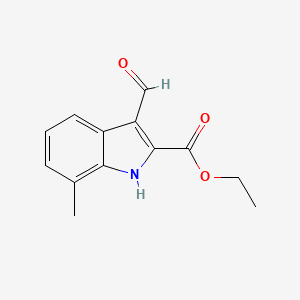

Ethyl 3-formyl-7-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-formyl-7-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-6-4-5-8(2)11(9)14-12/h4-7,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJLOYBJTYDSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N1)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 7-Methyl-1H-Indole-2-Carboxylate

The synthesis begins with the preparation of the ethyl 7-methyl-1H-indole-2-carboxylate intermediate. A validated approach involves esterification of 7-methylindole-2-carboxylic acid, adapting protocols from crystallographic studies.

Procedure :

-

Acid Chloride Formation : 7-Methylindole-2-carboxylic acid (0.50 g, 2.8 mmol) is dissolved in thionyl chloride (15 mL) at 0°C. The mixture is stirred for 1 hour, followed by rotary evaporation to yield the acid chloride as a viscous oil.

-

Esterification : The acid chloride is dissolved in absolute ethanol (20 mL) and stirred overnight at room temperature. The product is vacuum-filtered and recrystallized from methanol, yielding ethyl 7-methyl-1H-indole-2-carboxylate as a crystalline solid (93% yield).

Key Characterization :

Vilsmeier-Haack Formylation at Position 3

The formylation of ethyl 7-methyl-1H-indole-2-carboxylate follows the Vilsmeier-Haack mechanism, a widely used method for introducing formyl groups to electron-rich aromatic systems.

Procedure :

-

Reaction Setup : Ethyl 7-methyl-1H-indole-2-carboxylate (1.0 mmol) is dissolved in dimethylformamide (DMF, 10 mL). Phosphorus oxychloride (POCl3, 1.2 mmol) is added dropwise at 0°C under nitrogen.

-

Stirring and Quenching : The mixture is stirred at room temperature for 1 hour, then poured onto crushed ice. Aqueous NaOH (4.8 M) is added until pH 7–8, precipitating the product.

-

Isolation : The crude product is filtered, washed with ethanol and diethyl ether, and recrystallized from dichloromethane/hexane to yield this compound (74% yield).

Optimization Insights :

-

Temperature Control : Maintaining 0°C during POCl3 addition minimizes side reactions.

-

Solvent Choice : DMF acts as both solvent and formylating agent, ensuring regioselectivity at position 3.

Reaction Optimization and Conditions

Critical Parameters Affecting Yield and Purity

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| POCl3 Equivalents | 1.2 eq | Maximizes formylation efficiency |

| Reaction Time | 1 hour | Balances conversion and degradation |

| Quenching pH | 7–8 | Prevents hydrolysis of the formyl group |

Side Reactions :

-

Over-formylation at position 5 is suppressed by steric hindrance from the C7 methyl group.

-

Incomplete quenching leads to residual POCl3, necessitating thorough washing with ethanol.

Physicochemical Characterization

Spectroscopic and Crystallographic Data

-

IR (KBr) : ν = 1713 cm⁻¹ (ester C=O), 1650 cm⁻¹ (formyl C=O), 1594 cm⁻¹ (aromatic C=C).

-

13C NMR : δ = 162.5 (ester COO), 191.2 (formyl CHO), 20.1 (C7-CH3).

-

X-ray Crystallography : Monoclinic crystal system with hydrogen-bonded dimers (R22(10) motifs), similar to unsubstituted analogs.

Industrial-Scale Production Considerations

Scalability Challenges and Solutions

-

Continuous Flow Reactors : Enhance heat dissipation during exothermic POCl3 addition, reducing side products.

-

Automated pH Adjustment : Ensures consistent quenching, critical for batch-to-batch reproducibility.

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| 7-Methylindole-2-carboxylic acid | 320 |

| POCl3 | 45 |

| DMF | 25 |

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

IFLAB-BB F2113-0047 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions involve the use of reducing agents to alter the compound’s oxidation state.

Substitution: Substitution reactions can occur with different nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-formyl-7-methyl-1H-indole-2-carboxylate belongs to the indole family and is characterized by:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 217.22 g/mol

- Functional Groups : Contains both formyl and carboxylate functional groups, contributing to its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry:

Antimicrobial Properties

Several derivatives of indole compounds have shown promising antimicrobial effects. This compound may exhibit similar properties, potentially inhibiting bacterial growth through mechanisms that disrupt cellular function.

Anticancer Activity

Studies have highlighted the potential of indole derivatives in cancer treatment. This compound could interact with cellular pathways involved in tumor growth, although specific studies on this compound are still needed .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism. This inhibition could have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

Several case studies demonstrate the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of IFLAB-BB F2113-0047 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent patterns are summarized below:

Substituent Effects :

Spectroscopic and Physical Properties

- 13C-NMR Data : For ethyl 3-formyl-1H-indole-7-carboxylate, key shifts include δ 101.99 (C-3 formyl) and δ 109.46 (C-7 methyl), with aromatic carbons between δ 116–136 . The 7-methyl group in the target compound would likely upfield-shift adjacent carbons due to steric and electronic effects.

- Melting Points : Ethyl 5-methoxyindole-2-carboxylate derivatives have melting points around 199–201°C, suggesting that the target compound’s melting point may fall within a similar range .

Biological Activity

Ethyl 3-formyl-7-methyl-1H-indole-2-carboxylate is an intriguing compound within the indole family, notable for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 217.22 g/mol

- Functional Groups : Contains a formyl group at the 3-position and an ethyl ester at the 2-position of the indole ring.

These structural characteristics facilitate various chemical transformations and interactions with biological macromolecules.

Target Interactions

The compound exhibits activity through several key biological targets:

- Indoleamine 2,3-dioxygenase (IDO) : As an IDO inhibitor, it modulates immune responses by affecting tryptophan metabolism.

- CRTH2 Receptors : Involved in mediating allergic responses and inflammation.

- Cannabinoid CB1 Receptors : Implicated in various neurological functions.

The interaction with these targets can lead to significant biochemical changes, influencing pathways such as the kynurenine pathway, which is crucial for immune regulation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. A series of synthesized derivatives demonstrated moderate in vitro activity against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial efficacy of selected derivatives:

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 24 |

| Derivative B | Escherichia coli | 21 |

| Derivative C | Pseudomonas aeruginosa | 20 |

Anticancer Activity

This compound has also been studied for its anticancer properties. Notably, indolyl-hydrazones derived from this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7), with some derivatives showing significant kinase inhibition against targets such as PI3K, CDK2, AKT-1, and EGFR.

Table 2 presents the cytotoxicity results against MCF-7 cells:

| Compound | IC (µM) | Kinase Targets |

|---|---|---|

| Indolyl-Hydrazone A | 5.4 | PI3K, CDK2 |

| Indolyl-Hydrazone B | 3.8 | AKT-1, EGFR |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its moderate lipophilicity and solubility. These properties enhance its bioavailability and potential therapeutic efficacy.

Case Studies

Several studies have explored the biological implications of this compound:

- Antiproliferative Effects : A study on a series of derivatives showed that specific modifications significantly enhanced antiproliferative activity against various cancer cell lines, indicating a strong structure–activity relationship (SAR) .

- Inflammatory Response Modulation : Another investigation revealed that compounds derived from this compound could effectively inhibit inflammatory pathways mediated by CysLT receptors, showcasing their potential in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.